molecular formula C12H10N3O2+ B13364204 5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium

5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium

Cat. No.: B13364204
M. Wt: 228.23 g/mol
InChI Key: GVVKPLRSCLXWPD-UHFFFAOYSA-N
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Description

5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium typically involves the condensation of 2-aminopyridines with cyclohexanones in the presence of an oxidant such as air oxygen and a mediator like iodine . This reaction tolerates a wide range of substituents on both starting materials and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-methyl-8-amino-5H-pyrido[1,2-a]benzimidazol-10-ium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10N3O2+

Molecular Weight

228.23 g/mol

IUPAC Name

5-methyl-8-nitropyrido[1,2-a]benzimidazol-5-ium

InChI

InChI=1S/C12H10N3O2/c1-13-10-6-5-9(15(16)17)8-11(10)14-7-3-2-4-12(13)14/h2-8H,1H3/q+1

InChI Key

GVVKPLRSCLXWPD-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=CN2C3=C1C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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